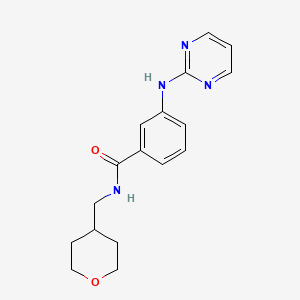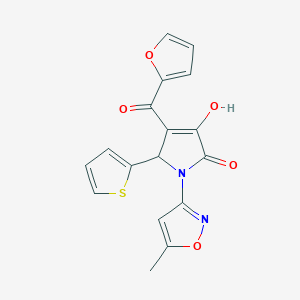
3-(2-pyrimidinylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-pyrimidinylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a pyrimidinylamino group and a tetrahydro-2H-pyran-4-ylmethyl group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-pyrimidinylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: This involves the reaction of benzoic acid derivatives with amines under dehydrating conditions to form the benzamide structure.
Introduction of the Pyrimidinylamino Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with an amine group to form the pyrimidinylamino moiety.
Attachment of the Tetrahydro-2H-pyran-4-ylmethyl Group: This is achieved through the reaction of the benzamide intermediate with tetrahydro-2H-pyran-4-ylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(2-pyrimidinylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include halogenated compounds and strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
3-(2-pyrimidinylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-pyrimidinylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-pyrimidinylamino)-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide: shares structural similarities with other benzamide derivatives and pyrimidinylamino compounds.
N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide: Lacks the pyrimidinylamino group but shares the benzamide and tetrahydro-2H-pyran-4-ylmethyl moieties.
3-(2-pyrimidinylamino)benzamide: Lacks the tetrahydro-2H-pyran-4-ylmethyl group but shares the benzamide and pyrimidinylamino moieties.
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-(oxan-4-ylmethyl)-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C17H20N4O2/c22-16(20-12-13-5-9-23-10-6-13)14-3-1-4-15(11-14)21-17-18-7-2-8-19-17/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,20,22)(H,18,19,21) |
InChI Key |
LSVLNOWSXJYZCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)C2=CC(=CC=C2)NC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-tert-butylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14956606.png)
![8-methoxy-7'-((4-nitrobenzyl)oxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B14956608.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B14956617.png)
![10-(4-ethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B14956624.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14956627.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B14956645.png)
![3-benzyl-4,8-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B14956653.png)
![isopropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14956654.png)
![3-(2-bromophenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B14956659.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14956665.png)
![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine](/img/structure/B14956670.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B14956697.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B14956700.png)
